molecular formula C7H8FNOS B6287326 2-Fluoro-3-methoxy-4-(methylthio)pyridine CAS No. 2624417-42-9

2-Fluoro-3-methoxy-4-(methylthio)pyridine

Cat. No.: B6287326
CAS No.: 2624417-42-9
M. Wt: 173.21 g/mol
InChI Key: CRFZBDOFMBQIGX-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxy-4-(methylthio)pyridine is an organic compound with the molecular formula C7H8FNOS and a molecular weight of 173.21 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methylthio group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxy-4-(methylthio)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Fluoro-3-methoxy-4-(methylthio)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-4-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the fluorine, methoxy, and methylthio groups can influence its binding affinity and specificity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

2-fluoro-3-methoxy-4-methylsulfanylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNOS/c1-10-6-5(11-2)3-4-9-7(6)8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFZBDOFMBQIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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